Cas no 862368-63-6 (3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine)

3-tert-Butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group and a pyrimidine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its pyrimidine and pyrazole functionalities enhance binding affinity in target interactions, particularly in kinase inhibition and ligand design. The tert-butyl group contributes to improved metabolic stability and lipophilicity. This compound is commonly utilized in the synthesis of bioactive molecules, offering versatility in medicinal chemistry applications. Its well-defined reactivity profile and stability under various conditions make it a reliable building block for drug discovery and development.
3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine structure
862368-63-6 structure
Product Name:3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
CAS No:862368-63-6
MF:C11H15N5
MW:217.270301103592
CID:3231086
PubChem ID:43531915
Update Time:2025-11-02

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-PYRAZOL-5-AMINE, 3-(1,1-DIMETHYLETHYL)-1-(2-PYRIMIDINYL)-
    • EN300-67246
    • MJB36863
    • AKOS008135221
    • 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
    • 5-TERT-BUTYL-2-(PYRIMIDIN-2-YL)PYRAZOL-3-AMINE
    • 862368-63-6
    • 861-113-6
    • 5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-amine
    • DTXSID101194536
    • 3-(1,1-Dimethylethyl)-1-(2-pyrimidinyl)-1H-pyrazol-5-amine
    • Z431511330
    • DTXCID101625775
    • CS-0257426
    • Inchi: 1S/C11H15N5/c1-11(2,3)8-7-9(12)16(15-8)10-13-5-4-6-14-10/h4-7H,12H2,1-3H3
    • InChI Key: MTKDCIMCMVHWMT-UHFFFAOYSA-N
    • SMILES: N1(C2N=CC=CN=2)C(=CC(C(C)(C)C)=N1)N

Computed Properties

  • Exact Mass: 217.133
  • Monoisotopic Mass: 217.133
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.6A^2
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 194-196 °C
  • Boiling Point: 431.9±47.0 °C at 760 mmHg
  • Flash Point: 215.0±29.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine Security Information

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$ 70.00 2022-06-07
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Additional information on 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

3-tert-Butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 862368-63-6): A Versatile Heterocyclic Compound with Promising Applications

The chemical compound 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine (CAS 862368-63-6) represents an important class of nitrogen-containing heterocyclic compounds that has gained significant attention in pharmaceutical research and material science. This pyrazole-pyrimidine hybrid molecule combines the structural features of both pyrazole and pyrimidine rings, creating a unique scaffold with diverse potential applications.

From a structural perspective, 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine features a pyrazole core substituted at the 1-position with a pyrimidine ring and at the 3-position with a tert-butyl group. The presence of the amino group at the 5-position of the pyrazole ring enhances its hydrogen bonding capability, making it particularly interesting for molecular recognition applications. The tert-butyl group contributes to the compound's steric bulk and may influence its solubility properties.

Recent trends in medicinal chemistry have shown growing interest in pyrazole-pyrimidine derivatives due to their wide range of biological activities. While specific pharmacological data for CAS 862368-63-6 may be limited in public literature, structurally similar compounds have demonstrated various activities that make them attractive for drug discovery programs. Researchers are particularly interested in how the pyrimidine-pyrazole hybrid structure might interact with biological targets.

In material science applications, the 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine structure offers interesting possibilities. The conjugated system formed by the pyrazole and pyrimidine rings suggests potential electronic properties that could be valuable in organic electronic materials. The compound's ability to form hydrogen bonds through its amino group makes it a candidate for supramolecular chemistry applications, where precise molecular recognition is crucial.

Synthetic chemists have developed various routes to access pyrazole-amine derivatives like 862368-63-6. Common approaches involve the condensation of appropriate hydrazine derivatives with β-diketones or β-keto esters, followed by functional group modifications. The introduction of the pyrimidine ring typically occurs through nucleophilic aromatic substitution reactions or metal-catalyzed coupling processes. Recent advances in green chemistry have prompted researchers to explore more sustainable synthetic routes for such heterocyclic compounds.

The physicochemical properties of 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine are influenced by its molecular structure. While exact data may vary, compounds of this class generally exhibit moderate water solubility due to the presence of hydrogen bond donors and acceptors. The tert-butyl group enhances lipophilicity, which could be advantageous for certain applications. Spectroscopic characterization typically includes NMR (showing distinct signals for the pyrazole and pyrimidine protons), mass spectrometry, and various chromatographic techniques for purity assessment.

Current research trends highlight the importance of nitrogen-rich heterocycles in addressing modern scientific challenges. The COVID-19 pandemic has renewed interest in heterocyclic compounds as potential antiviral agents, though no direct connection has been established for CAS 862368-63-6. Additionally, the growing field of agrochemical research continues to explore novel pyrazole derivatives for crop protection applications.

From a commercial perspective, 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine serves primarily as a research chemical. Suppliers typically offer it in small quantities for pharmaceutical and chemical research purposes. The global market for specialized heterocyclic compounds has been expanding, driven by increasing R&D investments in life sciences and advanced materials. Proper handling and storage recommendations should always be followed, with particular attention to maintaining dry conditions for optimal stability.

Environmental and safety considerations for 862368-63-6 follow standard laboratory chemical protocols. While not classified as highly hazardous, proper personal protective equipment should be used when handling this compound. Disposal should comply with local regulations for chemical waste. Researchers are increasingly interested in the environmental fate of such compounds, particularly their biodegradation pathways.

Future directions for pyrazole-pyrimidine hybrid molecules may include exploration as building blocks for metal-organic frameworks (MOFs), components in organic electronics, or as scaffolds for targeted drug delivery systems. The unique combination of hydrogen bonding capability and aromatic character in 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine makes it particularly interesting for these emerging applications.

For researchers working with CAS 862368-63-6, it's important to consult recent literature for updates on synthetic methods, applications, and safety data. The compound's structural features make it a valuable intermediate in organic synthesis and a potential candidate for various high-value applications. As with all specialized chemicals, proper characterization and purity assessment are essential before use in sensitive applications.

The scientific community continues to discover new applications for nitrogen-containing heterocycles, and compounds like 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine represent important tools in this ongoing exploration. Its combination of synthetic accessibility and structural versatility ensures that it will remain relevant in chemical research for years to come.

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